molecular formula C17H16N2O2S B5056061 phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate

phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate

Cat. No.: B5056061
M. Wt: 312.4 g/mol
InChI Key: ZIWPIMIGBXIYRO-UHFFFAOYSA-N
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Description

Phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate, also known as CTMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CTMC belongs to the class of benzothiophene derivatives, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In

Scientific Research Applications

Phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One study found that this compound exhibited potent anticancer activity against a range of human cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound had antiviral activity against hepatitis C virus, a major cause of liver disease. This compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and viral replication. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell growth and induces apoptosis, or programmed cell death. This compound has also been found to inhibit viral replication and reduce inflammation. In vivo studies have shown that this compound can inhibit tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate in lab experiments is its potent biological activity, which makes it a useful tool for studying cancer cell growth, viral replication, and inflammation. Another advantage is its synthetic accessibility, which allows for the production of large quantities of this compound for use in experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate. One direction is to further explore its mechanism of action and identify its molecular targets. Another direction is to investigate its potential applications in combination therapy with other anticancer or antiviral agents. Additionally, research could focus on improving the solubility and bioavailability of this compound for use in vivo. Overall, this compound shows great promise as a potential therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases.

Synthesis Methods

Phenyl (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of 3-cyano-6-methylbenzothiophene with phenyl isocyanate in the presence of a base catalyst. The resulting intermediate product is then treated with chloroformate to form this compound. The purity of this compound can be improved through recrystallization and chromatography techniques.

Properties

IUPAC Name

phenyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-7-8-13-14(10-18)16(22-15(13)9-11)19-17(20)21-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWPIMIGBXIYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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